N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(4-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a central acetamide backbone substituted with a 4-ethylphenyl group at the nitrogen atom and a 4-methylphenylthio (tolylsulfanyl) group at the sulfur atom. This compound belongs to a broader class of acetamide-based molecules, which are frequently explored for their biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJUOHDIJHZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-ethylphenylamine with 4-methylthiophenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of acetamides, including N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, exhibit notable antibacterial properties. A study assessed the antibacterial efficacy of various synthesized compounds against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate inhibitory effects, with minimum inhibitory concentrations (MIC) reported in the range of 10-20 µM against several Gram-negative bacteria .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In a study focusing on α-glucosidase and butyrylcholinesterase inhibition, several derivatives showed promising results, indicating that modifications to the acetamide structure can enhance inhibitory activity .
Biological Research
Structure-Activity Relationship Studies
Investigating the structure-activity relationships of this compound can lead to the identification of key structural features that contribute to its biological activity. By synthesizing various analogs, researchers can optimize pharmacological profiles for targeted therapeutic applications .
Cell Line Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain derivatives exhibit selective cytotoxicity against specific cancer types, suggesting a potential role in cancer therapeutics .
Material Science
Electronic and Optical Properties
The unique chemical structure of this compound allows for exploration in material science applications. Its conjugated systems and heteroatoms may provide interesting electronic and optical properties suitable for developing new materials .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the acetamide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Positional Isomers: Para vs. Ortho Substitution
A key structural distinction arises in positional isomers. For example, N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide () differs only in the ethyl group’s position on the phenyl ring (ortho vs. para). Such differences can influence solubility, metabolic stability, and pharmacokinetics .
Triazole-Containing Analogs
Compounds like VUAA-1 and OLC-12 () incorporate triazole rings in place of the tolyl group. These triazole derivatives act as Orco agonists, critical for insect olfactory signaling. The absence of a triazole in the target compound suggests reduced complexity and molecular weight (MW: ~327 g/mol vs. ~400–450 g/mol for triazole analogs), which may enhance bioavailability but limit specificity for insect receptor targets.
Oxazole- and Oxadiazole-Containing Derivatives
iCRT3 () and CDD-934506 () feature oxazole and oxadiazole rings, respectively. These heterocycles confer rigidity and electronic effects, enhancing interactions with biological targets like β-catenin (iCRT3) or bacterial enzymes (CDD-934506). The target compound lacks such rings, simplifying synthesis but possibly reducing potency against specific pathways like Wnt/β-catenin signaling .
Halogen-Substituted Derivatives
Halogenated analogs, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), demonstrate how electron-withdrawing groups (e.g., Cl) modulate electronic properties. The target compound’s 4-ethyl and 4-methyl groups are electron-donating, which may increase electron density at the aromatic rings, affecting binding to hydrophobic pockets in enzymes or receptors. Halogenation often improves metabolic stability and membrane permeability .
Complex Heterocyclic Systems
Compounds like N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide () and derivatives in incorporate fused heterocyclic systems. These structures exhibit higher molecular weights (>450 g/mol) and increased rigidity, which may enhance target specificity but reduce solubility.
Structural and Functional Data Table
Key Insights from Structural Comparisons
- Bioavailability vs. Specificity : Simpler structures (e.g., target compound) may favor solubility and absorption, while complex heterocycles (e.g., triazoles, oxadiazoles) enhance target engagement at the cost of synthetic complexity.
- Electronic Effects: Electron-donating groups (ethyl, methyl) vs. electron-withdrawing groups (Cl, NO₂) influence charge distribution, affecting interactions with polar or hydrophobic binding sites.
- Steric Considerations : Para-substituted analogs generally offer better steric compatibility with protein active sites compared to ortho-substituted derivatives.
Biological Activity
N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19NOS
- Molecular Weight : 285.4 g/mol
- CAS Number : [Not provided in search results]
The compound features an ethylphenyl group and a methylphenyl sulfanyl moiety, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its effectiveness against various bacterial strains. In particular, it has shown promising results against Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
- A study on similar sulfanyl acetamides demonstrated significant antibacterial activity, suggesting that the sulfanyl group may play a crucial role in enhancing antimicrobial properties .
- Anti-inflammatory Properties :
The biological effects of this compound are thought to result from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as lipoxygenase or cyclooxygenase, leading to reduced production of pro-inflammatory mediators .
- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to specific receptors or enzymes, modulating their activity and contributing to its therapeutic effects .
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable |
| Salmonella typhi | 16 µg/mL | Comparable |
Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | Lipoxygenase | 25 ± 3 |
| Standard Drug (Ibuprofen) | Cyclooxygenase | 15 ± 2 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study synthesized a series of sulfanyl acetamides, including this compound, and evaluated their antibacterial properties. The results indicated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections . -
Case Study on Anti-inflammatory Mechanisms :
Another investigation focused on the anti-inflammatory mechanisms of similar compounds. It was found that compounds with sulfanyl groups demonstrated effective inhibition of pro-inflammatory cytokine production in vitro, suggesting a pathway through which this compound might exert its effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
